molecular formula C27H17Cl2N3 B12450353 N,N'-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine

N,N'-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine

Cat. No.: B12450353
M. Wt: 454.3 g/mol
InChI Key: AERGKPKRWROQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-chlorophenyl)-N-{6-[(E)-[(3-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine is a complex organic compound that features a combination of chlorophenyl and acridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-chlorophenyl)-N-{6-[(E)-[(3-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine typically involves a multi-step process:

    Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the acridine derivative.

    Formation of the Imine Linkage: The final step involves the condensation of the chlorophenyl acridine derivative with an aldehyde or ketone to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imine linkage, leading to the formation of oxo derivatives.

    Reduction: Reduction of the imine linkage can yield the corresponding amine.

    Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-chlorophenyl)-N-{6-[(E)-[(3-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes. It may also have applications in antimicrobial research.

Industry

In industry, the compound could be used in the development of novel materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of (E)-1-(3-chlorophenyl)-N-{6-[(E)-[(3-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the normal function of the DNA and inhibiting enzymes such as topoisomerases. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A similar compound used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antimicrobial properties.

    Chlorpromazine: A phenothiazine derivative with similar structural features and used as an antipsychotic medication.

Uniqueness

(E)-1-(3-chlorophenyl)-N-{6-[(E)-[(3-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine is unique due to its specific combination of chlorophenyl and acridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C27H17Cl2N3

Molecular Weight

454.3 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[6-[(3-chlorophenyl)methylideneamino]acridin-3-yl]methanimine

InChI

InChI=1S/C27H17Cl2N3/c28-22-5-1-3-18(11-22)16-30-24-9-7-20-13-21-8-10-25(15-27(21)32-26(20)14-24)31-17-19-4-2-6-23(29)12-19/h1-17H

InChI Key

AERGKPKRWROQET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC(=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.